molecular formula C9H14N4 B11802338 N,6-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine

N,6-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine

Cat. No.: B11802338
M. Wt: 178.23 g/mol
InChI Key: TYZOFSKZTWXUKG-UHFFFAOYSA-N
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Description

N,6-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrimidine ring fused to a pyridine ring, with additional methyl groups at the nitrogen and carbon positions. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,6-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine and pyrimidine derivatives. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process, along with heating to promote the formation of the desired heterocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents is carefully controlled to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N,6-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various hydrogenated derivatives .

Scientific Research Applications

N,6-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,6-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate key signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine
  • 4-Methyl-2-(2-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
  • 7-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Uniqueness

N,6-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl groups at the nitrogen and carbon positions differentiate it from other similar compounds, potentially leading to unique interactions with biological targets and distinct reactivity in chemical reactions .

Properties

Molecular Formula

C9H14N4

Molecular Weight

178.23 g/mol

IUPAC Name

N,6-dimethyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-amine

InChI

InChI=1S/C9H14N4/c1-10-9-7-5-13(2)4-3-8(7)11-6-12-9/h6H,3-5H2,1-2H3,(H,10,11,12)

InChI Key

TYZOFSKZTWXUKG-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=NC2=C1CN(CC2)C

Origin of Product

United States

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